

Spectroscopic data (NMR, IR, UV-Vis) for N-Phenyl-3-biphenylamine.

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Compound of Interest

Compound Name: *N-Phenyl-3-biphenylamine*

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Spectroscopic Data of N-Phenyl-3-biphenylamine: A Technical Guide

Introduction

N-Phenyl-3-biphenylamine is an aromatic amine of interest to researchers in materials science and drug development. A thorough understanding of its structural and electronic properties is crucial for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating the molecular structure and characteristics of organic compounds. This guide provides a summary of expected spectroscopic data for **N-Phenyl-3-biphenylamine**, based on the analysis of structurally similar compounds, and outlines the experimental protocols for acquiring such data.

Note on Data Availability: As of the compilation of this document, specific experimental spectroscopic data for **N-Phenyl-3-biphenylamine** is not readily available in public databases. Therefore, the data presented herein for NMR and IR spectroscopy is based on the closely related and structurally analogous compound, Diphenylamine (N-phenylaniline), to provide a representative reference.

Spectroscopic Data Summary

The following tables summarize the expected ^1H NMR, ^{13}C NMR, and key IR absorption bands for a compound structurally similar to **N-Phenyl-3-biphenylamine**.

Table 1: ^1H NMR Data for Diphenylamine

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.25	t	7.0	4H (meta-protons)
7.07	d	7.7	4H (ortho-protons)
6.92	t	7.3	2H (para-protons)
5.63	s (broad)	-	1H (N-H)

Solvent: CDCl_3 , Frequency: 400 MHz. Data sourced from multiple references.[\[1\]](#)[\[2\]](#)

Table 2: ^{13}C NMR Data for Diphenylamine

Chemical Shift (δ) ppm	Assignment
142.9	C (quaternary, attached to N)
129.1	CH (meta)
120.8	CH (ortho)
117.6	CH (para)

Solvent: CDCl_3 , Frequency: 100 MHz.[\[1\]](#)[\[3\]](#)

Table 3: Infrared (IR) Spectroscopy Data for Diphenylamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3120-3180	Weak	N-H Stretch
3000-3100	Medium	Aromatic C-H Stretch
1600-1450	Strong	Aromatic C=C Bending
1310-1360	Strong	C-N Stretch
680-750	Strong	C-H Out-of-plane Bending

Data compiled from various sources.[4]

UV-Vis Spectroscopy

The UV-Vis spectrum of diphenylamine in ethanol exhibits an absorption maximum around 300 nm.[5] This absorption is attributed to $\pi \rightarrow \pi^*$ electronic transitions within the aromatic rings. For **N-Phenyl-3-biphenylamine**, a similar absorption profile is expected, potentially with a slight shift in the absorption maximum due to the extended conjugation from the additional phenyl group.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for a solid organic compound like **N-Phenyl-3-biphenylamine**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample (e.g., **N-Phenyl-3-biphenylamine**).
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- ¹H NMR Acquisition:

- The ^1H NMR spectrum is recorded on a 400 MHz spectrometer.[\[1\]](#)
- The instrument is tuned and locked to the deuterium signal of the solvent.
- A standard one-pulse sequence is used for acquisition.
- Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
- Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - The ^{13}C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.
[\[1\]](#)
 - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
 - A longer acquisition time and a greater number of scans (typically 1024 or more) are required due to the lower natural abundance of ^{13}C .
 - Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

2. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powder to a pellet press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- IR Spectrum Acquisition:
 - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

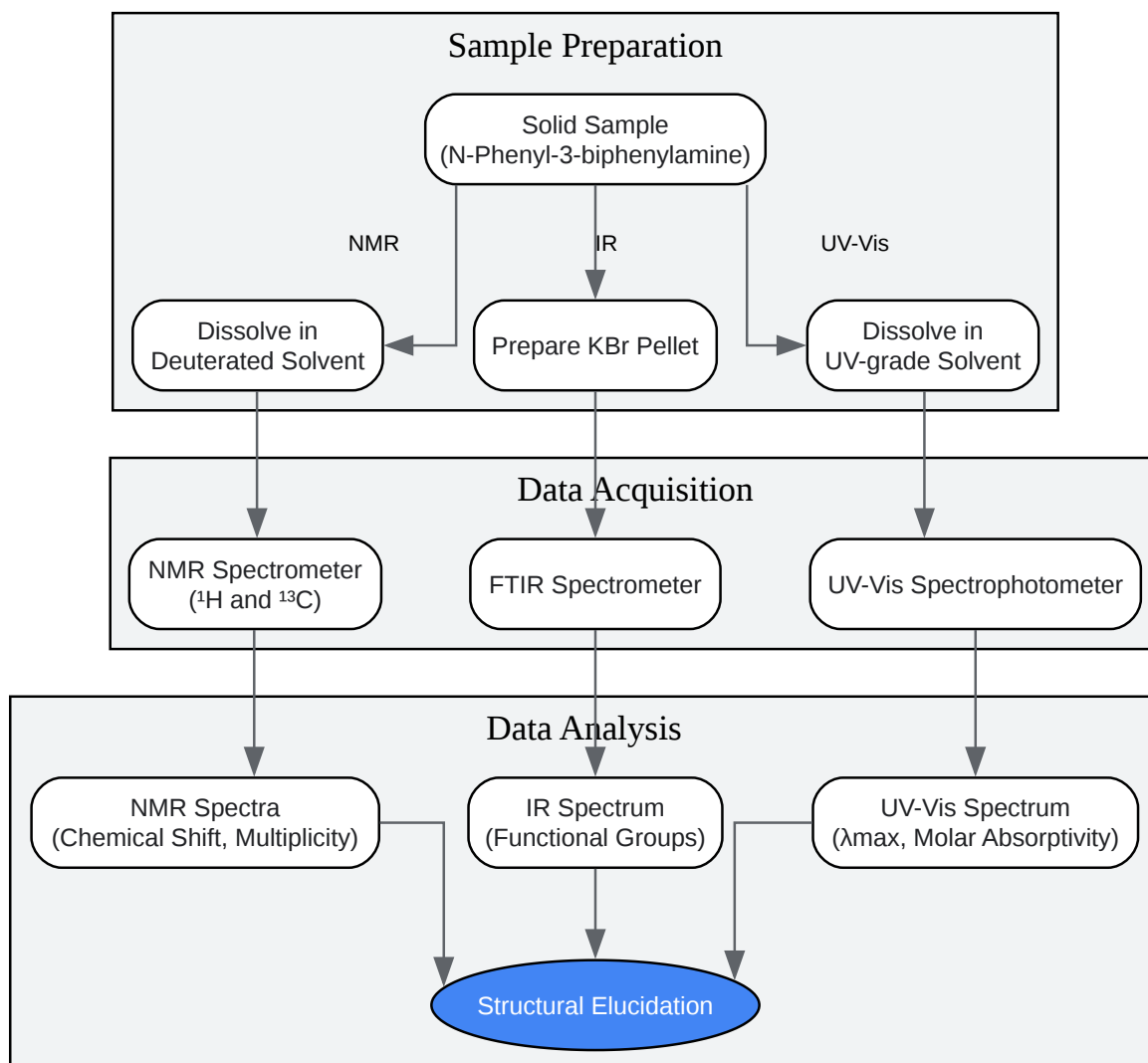
3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration (e.g., 1 mg/mL).
 - From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (usually 0.1 to 1.0).
- UV-Vis Spectrum Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a second quartz cuvette with the dilute sample solution.
 - Place the reference and sample cuvettes in the appropriate holders in the instrument.
 - Scan the sample over a wavelength range of approximately 200 to 800 nm.
 - The instrument will record the absorbance of the sample as a function of wavelength.[5]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a solid organic compound.



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General workflow for spectroscopic analysis of a solid organic compound.

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References

- 1. rsc.org [rsc.org]
- 2. Diphenylamine(122-39-4) 1H NMR spectrum [chemicalbook.com]
- 3. Diphenylamine(122-39-4) 13C NMR [m.chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, UV-Vis) for N-Phenyl-3-biphenylamine.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170737#spectroscopic-data-nmr-ir-uv-vis-for-n-phenyl-3-biphenylamine]

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